trans-(2-Aminocyclohexyl)methanol
Overview
Description
trans-(2-Aminocyclohexyl)methanol: is an organic compound with the molecular formula C7H15NO It is a derivative of cyclohexane, featuring an amino group and a hydroxyl group attached to the cyclohexane ring in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-Aminocyclohexyl)methanol typically involves the reduction of trans-2-nitrocyclohexanol. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows: [ \text{trans-2-Nitrocyclohexanol} + H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-(2-Aminocyclohexyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form cyclohexylamines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of N-substituted cyclohexylamines.
Scientific Research Applications
Chemistry: trans-(2-Aminocyclohexyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of amino alcohols on biological systems. It can be used to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity and could be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of trans-(2-Aminocyclohexyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
trans-4-Aminocyclohexanol: Similar structure but with the amino group at the 4-position.
cis-(2-Aminocyclohexyl)methanol: The cis isomer of the compound, with different spatial arrangement of the amino and hydroxyl groups.
Cyclohexylamine: Lacks the hydroxyl group, making it less versatile in certain reactions.
Uniqueness: trans-(2-Aminocyclohexyl)methanol is unique due to its specific spatial arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and analogs.
Properties
IUPAC Name |
[(1R,2R)-2-aminocyclohexyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPGEWXYDEQAY-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5691-21-4 | |
Record name | rel-(1R,2R)-2-Aminocyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5691-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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